molecular formula C19H22N2O5S B11483127 N-(3,4-dimethoxyphenyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(3,4-dimethoxyphenyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11483127
M. Wt: 390.5 g/mol
InChI Key: JJATZTGTFLFZQS-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a dimethoxyphenyl group, and an indole ring.

Preparation Methods

The synthesis of N-(3,4-DIMETHOXYPHENYL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic compounds. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

N-(3,4-DIMETHOXYPHENYL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionite for reductive cyclization and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways. For instance, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-12-9-14-10-13(5-7-16(14)21(12)27(4,23)24)19(22)20-15-6-8-17(25-2)18(11-15)26-3/h5-8,10-12H,9H2,1-4H3,(H,20,22)

InChI Key

JJATZTGTFLFZQS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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